molecular formula C13H15ClFN3 B1445833 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333252-74-6

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No.: B1445833
CAS No.: 1333252-74-6
M. Wt: 267.73 g/mol
InChI Key: ZBBUDLMCELSBTG-UHFFFAOYSA-N
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Description

7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN3 and its molecular weight is 267.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUDLMCELSBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of 7-Fluoro-4-(piperazin-1-yl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the molecular structure, physicochemical properties, and synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride .

Executive Summary & Scaffold Analysis

7-Fluoro-4-(piperazin-1-yl)quinoline (often abbreviated as 7-F-4-PQ) is a pharmacophore of significant interest in medicinal chemistry. Unlike its 3-carboxy-4-quinolone cousins (the fluoroquinolone antibiotics like Ciprofloxacin), this molecule lacks the C3-carboxyl group and the C4-carbonyl oxygen, retaining only the aromatic quinoline core.

This structural distinction shifts its primary application from DNA gyrase inhibition (antibacterial) to other targets, including:

  • Serotonin Receptor Modulation: The 4-aminoquinoline scaffold is a privileged structure for 5-HT receptor ligands.

  • Kinase Inhibition: Used as a core for EGFR and tyrosine kinase inhibitors where the piperazine tail solubilizes the molecule and interacts with solvent-exposed residues in the ATP binding pocket.

  • Antimalarial Synthesis: A fluorinated analog of the key intermediate used to synthesize Piperaquine.

This guide details the structural specifications, synthesis logic, and validation protocols for the hydrochloride salt form.

Molecular Specifications & Physicochemical Profile

The hydrochloride salt is the preferred form for biological assays due to improved aqueous solubility compared to the free base.

Identity & Nomenclature
ParameterDetail
IUPAC Name This compound
Common Name 7-F-4-PQ HCl
CAS Number 1333252-74-6 (HCl salt) / 1308369-68-3 (Free base)
Chemical Formula C₁₃H₁₅ClFN₃ (Monohydrochloride)
SMILES C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl
Quantitative Mass Analysis

Precise molecular weight calculations are critical for preparing molar stock solutions.

ComponentFormulaExact Mass (Da)Molecular Weight ( g/mol )
Free Base C₁₃H₁₄FN₃231.1172231.27
HCl Salt C₁₃H₁₄FN₃[1] · HCl267.0939267.73
Stoichiometry 1:1N/AN/A

Note on Salt Stoichiometry: The piperazine ring contains two nitrogens. The N1 (attached to quinoline) is an aniline-like nitrogen with reduced basicity due to conjugation with the aromatic ring. The N4 (distal) is a secondary amine (pKa ~9.8). Consequently, the monohydrochloride salt forms exclusively at the N4 position under standard conditions.

Structural Characterization & Logic

Connectivity & Electronic Effects

The 7-position fluorine atom is electronically significant. As a highly electronegative substituent, it pulls electron density from the aromatic ring (inductive effect, -I), but also donates density via resonance (+R). In the quinoline system, this modulation affects the basicity of the ring nitrogen and the reactivity of the C4 position during synthesis.

1H-NMR Interpretation Logic

When validating this structure, look for these specific coupling patterns caused by the Fluorine atom (


, Spin 1/2):
  • H-8 (Proton adjacent to F): Appears as a doublet of doublets (dd) with a large

    
     coupling constant (typically 9–11 Hz).
    
  • H-6 (Proton meta to F): Shows a smaller

    
     coupling (typically 5–8 Hz).
    
  • Piperazine Protons: Two distinct triplets (or broad multiplets) around 3.0–3.5 ppm. The protons adjacent to the basic nitrogen will shift downfield significantly in the HCl salt form compared to the free base.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the protonation site logic.

G cluster_0 Electronic Logic Quinoline Quinoline Core (Aromatic Scaffold) Fluorine 7-Fluoro Group (Metabolic Stability) Quinoline->Fluorine C7 Position Piperazine Piperazine Ring (Solubilizing Tail) Quinoline->Piperazine C4 Position (N1 Linkage) HCl HCl (Protonation at N4) Piperazine->HCl Ionic Bond (N4 Site) Note1 N1 is conjugated (Low Basicity) Note2 N4 is aliphatic (High Basicity)

Figure 1: Structural connectivity and salt formation logic. The N4 nitrogen of the piperazine ring is the primary site for protonation.

Synthesis Protocol (Self-Validating)

Objective: Synthesize 7-Fluoro-4-(piperazin-1-yl)quinoline HCl from 4-Chloro-7-fluoroquinoline via Nucleophilic Aromatic Substitution (


).

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen of the quinoline ring makes the C4 position susceptible to nucleophilic attack by piperazine.

Reagents[5][6][7]
  • Substrate: 4-Chloro-7-fluoroquinoline (1.0 eq).

  • Nucleophile: Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess is required to prevent bis-substitution.

  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Base: Triethylamine (Et₃N) (optional, if using exactly 1 eq of piperazine, but excess piperazine acts as the base).

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-7-fluoroquinoline (10 mmol, 1.81 g) in Ethanol (20 mL).

  • Addition: Add Piperazine (50 mmol, 4.30 g). Why? High equivalents ensure the monosubstituted product is favored over the bis-quinoline dimer.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear; a polar baseline spot (product) will appear.

  • Work-up (Free Base Isolation):

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation (HCl):

    • Dissolve the crude free base in minimal Ethanol.

    • Add 1.25 M HCl in Ethanol (1.1 eq) dropwise at 0°C.

    • A precipitate should form immediately. Stir for 30 mins.

  • Purification: Filter the solid and wash with cold Diethyl Ether to remove unreacted piperazine traces. Recrystallize from EtOH/Ether if necessary.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Chloro-7-fluoroquinoline Reaction Reflux in EtOH (SNAr Mechanism) Start->Reaction Reagent Reagent: Piperazine (5 eq) Reagent->Reaction Workup Extraction (DCM/Water) Isolate Free Base Reaction->Workup TLC Check Salting Add HCl/EtOH Precipitate Salt Workup->Salting Product Final Product: 7-F-4-PQ HCl Salting->Product Filtration

Figure 2: Synthetic workflow for the conversion of the chloro-precursor to the final hydrochloride salt.

Analytical Validation

To ensure the compound is suitable for screening, it must pass the following QC criteria.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Retention Time: The piperazine tail makes the molecule relatively polar; expect elution early in the gradient (approx 3–5 min depending on flow rate).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Expected Parent Ion [M+H]+: 232.12 m/z (Free base protonated).

  • Isotope Pattern:

    • M (232.1): 100%

    • M+1 (233.1): ~14-15% (due to Carbon-13).

    • Note: Unlike the chloro-analog, the fluoro-analog does not show a specific M+2 isotope pattern (Fluorine is monoisotopic). This is a key diagnostic to confirm you have the Fluoro, not Chloro, derivative.

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Light Sensitivity: Quinoline derivatives can be photodegradable. Store in amber vials.

  • Solubility:

    • Water: >20 mg/mL (Salt form).

    • DMSO: >50 mg/mL.

    • Ethanol: Soluble (warm).

References

  • PubChem. (2025).[1] 7-Chloro-4-(piperazin-1-yl)quinoline (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link][1]

  • El-Azzouny, A. M., et al. (2020).[2][3] Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research. Retrieved from [Link]

  • Liu, D., et al. (2019). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1-Piperazinyl) Quinolines. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

The Privileged Scaffold: Quinoline and Piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Analysis of Piperazinyl Quinoline Hydrochloride Salts: From Computational Modeling to Rational Drug Design

Executive Summary

The quinoline scaffold, often hybridized with a piperazine moiety, represents a privileged structure in medicinal chemistry, giving rise to compounds with a vast array of pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3][4] This technical guide provides a comprehensive overview of pharmacophore analysis as a pivotal computational technique to elucidate the crucial chemical features governing the biological activity of piperazinyl quinoline derivatives. Authored from the perspective of a Senior Application Scientist, this document delves into the causal relationships behind methodological choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore both ligand-based and structure-based modeling workflows, detail the validation processes that ensure scientific integrity, and demonstrate how these computational models serve as a direct blueprint for the rational design and optimization of novel, potent therapeutic agents.

The enduring relevance of the quinoline ring system in drug discovery stems from its remarkable versatility and presence in both natural products and synthetic therapeutic agents.[4] Its fused aromatic structure provides a rigid backbone amenable to functionalization, allowing for fine-tuning of electronic and steric properties to achieve desired interactions with biological targets.[5] Quinoline derivatives are known to exert their effects through diverse mechanisms such as tyrosine kinase inhibition, disruption of cell migration, and cell cycle arrest, making them a cornerstone in anticancer research.[6]

The strategic incorporation of a piperazine ring into a quinoline core is a well-established molecular hybridization technique.[7][8] Piperazine is a valuable pharmacophore that can improve aqueous solubility and oral bioavailability.[9] Furthermore, its two basic nitrogen atoms can serve as key interaction points (e.g., hydrogen bond acceptors or points for salt formation) and provide a versatile linker to introduce additional pharmacophoric groups, profoundly influencing the structure-activity relationship (SAR).[9][10] The combination of these two moieties has yielded potent antibacterial, anticancer, and antituberculosis agents.[7][11]

Fundamentals of Pharmacophore Analysis

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex structure of a molecule into a simplified 3D representation of its essential interaction features.[12][13] A pharmacophore model defines the specific types and spatial arrangement of chemical features required for a molecule to bind to a specific biological target and elicit a biological response. Common features include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI)

  • Negative Ionizable (NI)

The primary goal is to use this model to rapidly screen vast virtual libraries for novel compounds that match the pharmacophoric hypothesis, thereby prioritizing candidates for synthesis and experimental testing.[14] Modeling approaches are broadly categorized into two types: ligand-based and structure-based.[13][15]

Ligand-Based Pharmacophore Modeling (LBPM)

This approach is employed when the 3D structure of the biological target is unknown or ambiguous.[15] It relies on a set of known active compounds (ligands) to deduce the common chemical features responsible for their activity.[16] The fundamental assumption is that molecules with similar biological activity share common binding features. The process involves aligning a set of conformationally flexible active molecules and identifying the shared chemical features and their spatial relationships.[14]

Structure-Based Pharmacophore Modeling (SBPM)

When a high-resolution 3D structure of the target protein-ligand complex is available (e.g., from X-ray crystallography), a structure-based model can be generated.[15] This method directly analyzes the key interactions—hydrogen bonds, hydrophobic contacts, etc.—between the ligand and the amino acid residues in the binding pocket.[12] SBPM is generally considered more accurate as it is derived from direct structural evidence of the molecular recognition event.

A Ligand-Based Pharmacophore Workflow for Piperazinyl Quinolines

This section details a robust, self-validating workflow for developing a pharmacophore model for a series of piperazinyl quinoline derivatives, assuming a known set of active compounds against a specific target, such as a protein kinase in a cancer cell line.

Step 1: Dataset Curation and Preparation

The integrity of a pharmacophore model is critically dependent on the quality of the input data.

Protocol:

  • Compound Selection: Curate a set of piperazinyl quinoline derivatives with a consistent biological activity endpoint (e.g., IC50 values) against the target of interest. The dataset should include highly active, moderately active, and inactive compounds. A typical training set for model generation consists of 20-30 diverse yet related structures.[1][17]

  • Structural Cleanup: Draw or import the 2D structures of all compounds into a molecular modeling software suite (e.g., MOE®, Discovery Studio®).[15] Ensure correct protonation states at physiological pH (approx. 7.4). For piperazinyl quinolines, the basic nitrogens in the piperazine and quinoline rings will likely be protonated.

  • Energy Minimization: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94x) to obtain low-energy, stable 3D conformations.

Step 2: Conformational Analysis & Feature Mapping

Ligands are flexible and the bioactive conformation (the shape the molecule adopts when binding to its target) is often not the lowest energy state.

Protocol:

  • Conformational Search: Generate a diverse set of low-energy conformers for each molecule in the training set.[14] This is a critical step to ensure the bioactive conformation is likely included in the search space.

  • Feature Identification: The modeling software automatically identifies potential pharmacophoric features (HBA, HBD, AR, HY, etc.) for each conformer of each molecule. For piperazinyl quinolines, key features would include the aromatic quinoline rings, the basic nitrogen atoms of the piperazine as HBAs or PIs, and any hydrophobic substituents.[10]

Step 3: Model Generation and Validation

This is an iterative process to generate hypotheses and test their predictive power.

Protocol:

  • Hypothesis Generation: Using the feature-mapped conformers of the most active compounds, the software aligns them to find common feature arrangements. This generates a series of pharmacophore hypotheses, each ranked by a score that reflects how well it overlays the active compounds.

  • Internal Validation (Training Set): Each hypothesis is evaluated on its ability to correctly estimate the activity of the compounds in the training set. A good model should map well to active compounds and poorly to inactive ones.

  • External Validation (Test Set): The most promising hypotheses are then challenged with a "test set"—a separate group of compounds not used in model generation.[16] The model's ability to predict the activity of this external set is the ultimate measure of its robustness and real-world predictive power. A statistically sound model will show a high correlation between predicted and experimental activity.[17]

Mandatory Visualization: Ligand-Based Pharmacophore Workflow

G cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation & Application A 1. Curate Dataset (Active & Inactive Compounds) B 2. 2D -> 3D Conversion & Energy Minimization A->B C 3. Conformational Analysis (Generate 3D Shapes) B->C D 4. Feature Mapping (HBA, AR, HY, etc.) C->D E 5. Align Actives & Generate Hypotheses D->E F 6. Rank & Validate Models (Training & Test Sets) E->F G 7. Select Best Model F->G H 8. Virtual Screening & Lead Optimization G->H

Caption: A typical workflow for ligand-based pharmacophore modeling.

Case Study: A Hypothetical Pharmacophore for Anticancer Piperazinyl Quinolines

Drawing upon SAR insights from published studies, we can construct a plausible pharmacophore model for piperazinyl quinolines targeting a protein kinase.[1][10][18] Studies often indicate that the quinoline nitrogen, the piperazine basic nitrogen, and specific substitutions are critical for activity.[10]

A successful pharmacophore model might consist of the following features:

  • Two Aromatic Rings (AR): One corresponding to the quinoline core. The second could arise from a substituent, as non-coplanar aryl rings are sometimes noted as important for activity.[10]

  • One Hydrogen Bond Acceptor (HBA): Likely corresponding to the quinoline ring nitrogen.

  • One Positive Ionizable (PI): Representing the distal nitrogen of the piperazine ring, which is often protonated and forms crucial salt-bridge interactions.

  • One Hydrophobic feature (HY): Representing a key substituent, for instance, a chloro-group on the quinoline ring, which is common in active compounds.[19][20]

Mandatory Visualization: Hypothetical Pharmacophore Model

Caption: Hypothetical pharmacophore model for a piperazinyl quinoline.

Structure-Activity Relationship (SAR) Insights

Pharmacophore analysis is intrinsically linked to SAR. The model provides a 3D explanation for the observed SAR data. For example, if adding a bulky group at a certain position abolishes activity, the model should show a steric clash or exclusion volume in that region.

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Hypothetical Piperazinyl Quinoline Series

Compound IDR1 (Quinoline)R2 (Piperazine)IC50 (nM)Rationale based on Pharmacophore Model
1a 7-ClH157-Cl group fits into the hydrophobic pocket (HY).
1b 7-HH550Loss of hydrophobic interaction decreases potency.
1c 7-Cl4-Methyl12Small alkyl group is tolerated.
1d 7-Cl4-Phenyl8Phenyl group interacts with a second aromatic feature (AR2).
1e 6-ClH200Incorrect positioning of the hydrophobic group.
1f 7-Cl4-t-Butyl980Bulky t-Butyl group causes a steric clash.

This table synthesizes typical SAR observations where substitutions on the quinoline and piperazine rings significantly impact biological activity, as reported in the literature.[9][18][21]

The Role of Hydrochloride Salt Formulation

The "hydrochloride salt" designation is not merely a formulation detail; it is integral to the compound's properties. Piperazinyl quinolines are basic compounds. Reacting them with hydrochloric acid forms a salt that typically exhibits significantly improved aqueous solubility and stability compared to the free base. This is crucial for both in vitro biological assays, which are conducted in aqueous media, and for potential in vivo applications, as it enhances dissolution and absorption. The protonated state of the nitrogen atoms, stabilized by the salt form, is often the biologically relevant state that engages in hydrogen bonding or ionic interactions at the target site, as represented by the "Positive Ionizable" feature in a pharmacophore model.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in the modern drug discovery pipeline for piperazinyl quinoline derivatives. It provides a robust, scientifically-grounded framework for understanding complex SAR data and translating it into a 3D model that guides intelligent compound design. By identifying the essential spatial and electronic requirements for biological activity, this computational technique significantly accelerates the hit-to-lead and lead optimization phases.

Future advancements will likely see the deeper integration of artificial intelligence and machine learning with pharmacophore modeling.[15] These approaches can build more sophisticated and predictive models from larger datasets, further enhancing our ability to design the next generation of highly potent and selective piperazinyl quinoline-based therapeutics.

References

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Journal of Applied Pharmaceutical Science and Research. [Link]

  • Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. [Link]

  • Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Structure--activity relationship of quinolones. PubMed. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Taylor & Francis Online. [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC. [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. [Link]

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate. [Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. PMC. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. [Link]

Sources

Literature review of 7-Fluoro-4-(piperazin-1-yl)quinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged structures, 7-Fluoro-4-(piperazin-1-yl)quinoline (CAS 1333252-74-6) represents a critical bifurcation point in medicinal chemistry. Structurally distinct from the classical 6-fluoro-7-piperazinyl-4-quinolone antibiotics (e.g., Ciprofloxacin), this scaffold retains the quinoline core but positions the piperazine moiety at C4 and the fluorine atom at C7.

This specific substitution pattern confers unique physicochemical properties, making it a high-value pharmacophore in two distinct therapeutic domains:

  • Infectious Disease: As a bioisostere of the 4-aminoquinoline antimalarials (chloroquine), capable of reversing multidrug resistance (MDR).

  • Neuropharmacology: As a potent ligand for serotonin (5-HT) receptors, leveraging the piperazine "tail" for high-affinity GPCR binding.

This guide dissects the synthesis, structure-activity relationships (SAR), and experimental validation of this scaffold, providing a roadmap for its utilization in modern drug discovery.

Chemical Architecture & SAR Analysis

The molecule comprises a bicyclic aromatic quinoline core substituted with a lipophilic, electron-withdrawing fluorine at position 7 and a hydrophilic, basic piperazine ring at position 4.

Structural Logic
ComponentChemical FeatureMedicinal Chemistry Function
Quinoline Core Planar aromatic systemIntercalation into DNA/RNA or π-π stacking with receptor residues (e.g., Trp/Phe in 5-HT receptors).
7-Fluorine Bioisostere of Hydrogen/ChlorineBlocks metabolic oxidation at the susceptible C7 position; modulates pKa of the quinoline nitrogen; enhances lipophilicity (

logP +0.25) for BBB penetration.
4-Piperazine Secondary amine (

)
Provides a basic center for lysosomotropic accumulation (antimalarial); forms key salt bridges with Asp residues in GPCR binding pockets.
The "Fluoro-Switch" Effect

Replacing the 7-chloro group of chloroquine with a 7-fluoro atom alters the electronic distribution of the quinoline ring. The high electronegativity of fluorine lowers the electron density of the aromatic system, potentially strengthening


-stacking interactions with heme (in malaria parasites) or aromatic clusters in serotonin receptors.

Therapeutic Applications

Antimalarial & MDR Reversal

The 4-aminoquinoline class acts by inhibiting the biocrystallization of heme into hemozoin within the malaria parasite's digestive vacuole.

  • Mechanism: The basic piperazine nitrogen ensures accumulation in the acidic food vacuole (pH ~5.0) via ion trapping.

  • Resistance: 7-Fluoro analogues have shown efficacy against chloroquine-resistant P. falciparum strains, as the altered sterics and lipophilicity evade the PfCRT efflux pump.

Serotoninergic Modulation (CNS)

Piperazinyl-quinolines are established ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

  • Binding Mode: The protonated piperazine nitrogen mimics the ethylamine side chain of serotonin, anchoring the molecule to the conserved Aspartate (Asp3.32) in the receptor transmembrane domain.

  • Selectivity: The 7-fluoro substituent restricts the rotational freedom of the molecule in the binding pocket, often enhancing selectivity for 5-HT1A over D2 dopamine receptors.

Synthesis & Manufacturing

The synthesis relies on a robust Nucleophilic Aromatic Substitution (


) mechanism. The 4-position of the quinoline ring is activated for nucleophilic attack, particularly when a leaving group (Cl or F) is present.
Synthetic Pathway (DOT Visualization)

SynthesisPathway Start 3-Fluoroaniline Inter1 Intermediate: 4-Hydroxy-7-fluoroquinoline Start->Inter1 Gould-Jacobs Rxn (EMME, 250°C) Inter2 Precursor: 4-Chloro-7-fluoroquinoline Inter1->Inter2 POCl3, Reflux (Chlorination) Product Target: 7-Fluoro-4-(piperazin-1-yl)quinoline Inter2->Product SNAr K2CO3, DMF, 80°C Reagent Piperazine (Excess) Reagent->Product

Figure 1: Synthetic workflow from aniline precursor to final piperazinyl-quinoline scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline

Objective: Isolate high-purity scaffold via


 displacement.

Reagents:

  • 4-Chloro-7-fluoroquinoline (1.0 eq)

  • Piperazine (anhydrous, 5.0 eq)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Base: Potassium Carbonate (

    
    ) (optional if excess piperazine is used)
    

Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-7-fluoroquinoline (10 mmol) in Ethanol (20 mL).

  • Addition: Add anhydrous piperazine (50 mmol). Note: Excess piperazine acts as both nucleophile and acid scavenger, preventing the formation of bis-quinoline byproducts.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material spot (
    
    
    
    ) should disappear, and a lower, polar spot (
    
    
    ) should appear.
  • Work-up:

    • Cool reaction to room temperature.

    • Remove volatile solvent under reduced pressure.

    • Resuspend residue in water (50 mL) and adjust pH to >12 using 1M NaOH.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Wash combined organic layers with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield off-white crystals.
    

Validation Criteria:

  • Yield: >85%

  • 1H NMR (DMSO-d6): Diagnostic signals at

    
     3.0-3.2 ppm (piperazine protons) and loss of the downfield shift associated with the 4-Cl.
    
Protocol B: 5-HT1A Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (


) of the scaffold for the serotonin 1A receptor.

Materials:

  • Membrane preparation: CHO cells expressing human 5-HT1A receptors.

  • Radioligand: [

    
    ]-8-OH-DPAT (0.5 nM).
    
  • Non-specific binder: Serotonin (

    
    ).
    

Workflow:

  • Incubation: Mix membrane homogenate (

    
     protein) with [
    
    
    
    ]-8-OH-DPAT and varying concentrations of 7-Fluoro-4-(piperazin-1-yl)quinoline (
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Pharmacological Data Summary

The following table summarizes typical biological values for 4-piperazinylquinoline derivatives in relevant assays.

Assay TypeParameterTypical Range (Scaffold)Significance
5-HT1A Binding

(Affinity)
10 – 150 nMModerate affinity; N-substitution on piperazine typically improves this to <1 nM.
Antimalarial

(Pf 3D7)
20 – 100 nMPotent activity comparable to Chloroquine.
Cytotoxicity

(Vero cells)
> 50

High selectivity index (SI > 500), indicating safety.
Lipophilicity cLogP2.1 – 2.4Optimal for CNS penetration and oral bioavailability.

Future Outlook & Optimization

The 7-Fluoro-4-(piperazin-1-yl)quinoline scaffold is rarely the "final drug" but rather a robust "starting engine." Future optimization strategies include:

  • N4-Alkylation: Attaching aryl-alkyl chains to the distal piperazine nitrogen is the primary method to increase potency for 5-HT receptors (e.g., creating "long-chain arylpiperazines").

  • Hybrid Molecules: Linking this scaffold to artemisinin derivatives to create dual-action antimalarials that prevent resistance.

  • Fluorine Scanning: Moving the fluorine to position 6 or 8 to fine-tune metabolic stability and pKa.

References

  • Synthesis of Fluoroquinolone Intermediates Source: National Institutes of Health (NIH) / PubChem URL:[Link] Relevance: Establishes the precursor chemistry and core quinoline stability.

  • 4-Aminoquinolines as Antimalarials Title: Mechanism of Action of 4-Aminoquinoline Antimalarials Source: PubMed Central URL:[Link] Relevance: Validates the pharmacophore model of the 4-aminoquinoline core.

  • Serotonin Receptor Ligands (Arylpiperazines) Title: Structure-Affinity Relationships of Arylpiperazines for 5-HT Receptors Source: Journal of Medicinal Chemistry (via NIH) URL:[Link] Relevance: Provides the SAR basis for the piperazine moiety in CNS drug design.

  • Quipazine and Quinoline-Piperazine Derivatives Title: Quipazine: A Piperazine-Based 5-HT Receptor Agonist Source:[1][2] PubChem URL:[1][Link] Relevance:[3] Comparison compound demonstrating the bioactivity of the quinoline-piperazine linkage.[4]

Sources

Pharmacological Characterization of 7-Fluoro-4-(piperazin-1-yl)quinoline: 5-HT Receptor Affinity and Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4-(piperazin-1-yl)quinoline (7-F-4-PQ) represents a specialized scaffold within the arylpiperazine class of serotonergic ligands. Structurally related to the non-selective serotonin agonist Quipazine (2-(piperazin-1-yl)quinoline), the 4-isomer variant exhibits a distinct pharmacological profile characterized by high affinity for the 5-HT


 receptor  and modulatory activity at 5-HT

sites.

This guide details the binding kinetics, structure-activity relationships (SAR), and experimental protocols required to validate the affinity of 7-F-4-PQ. The presence of the 7-fluoro substituent is a critical medicinal chemistry modification designed to block metabolic oxidation at the susceptible C7 position while enhancing lipophilicity for blood-brain barrier (BBB) penetration.

Chemical Profile & Structural Basis

The pharmacophore of 7-F-4-PQ is defined by two distinct domains: the lipophilic quinoline core and the basic piperazine tail.

  • Quinoline Core (Active Scaffold): The planar aromatic system mimics the indole ring of serotonin (5-HT), facilitating

    
    -
    
    
    
    stacking interactions within the receptor binding pocket.
  • 7-Fluoro Substitution: The fluorine atom at position 7 serves as a bioisostere for hydrogen but exerts a strong electron-withdrawing effect. This lowers the electron density of the aromatic ring, potentially strengthening

    
    -stacking interactions with phenylalanine residues (e.g., Phe226 in 5-HT
    
    
    
    A) and preventing hydroxylation (metabolic blockade).
  • Piperazine Tail (Protonation Site): The secondary amine of the piperazine ring (

    
    ) is protonated at physiological pH. This cationic center forms a critical salt bridge with a conserved aspartate residue (Asp2.50 in 5-HT
    
    
    
    , Asp274 in 5-HT
    
    
    ) in the orthosteric binding site.
SAR Logic Visualization

The following diagram illustrates the structural logic dictating the binding affinity.

SAR_Logic Compound 7-Fluoro-4-(piperazin-1-yl)quinoline Piperazine Piperazine Moiety (Basic Amine) Compound->Piperazine Quinoline Quinoline Core (Aromatic) Compound->Quinoline Fluoro 7-Fluoro Group (EWG / Metabolic Block) Compound->Fluoro Target_Interaction Receptor Binding Pocket Piperazine->Target_Interaction Ionic Bond Quinoline->Target_Interaction Hydrophobic Fluoro->Quinoline Electronic Effect MetStab Metabolic Stability (Blocked Oxidation) Fluoro->MetStab C-F Bond Strength SaltBridge Salt Bridge (Asp) PiStack Pi-Pi Stacking (Phe/Trp)

Figure 1: Structure-Activity Relationship (SAR) logic for 7-F-4-PQ binding.

Binding Affinity Profile

The binding profile of 7-F-4-PQ is inferred from high-fidelity SAR data of the 4-piperazinylquinoline class and direct analogs (e.g., pyrrolo-quinoxaline derivatives). The compound acts primarily as a 5-HT


 agonist/partial agonist  and a 5-HT

ligand
.
Predicted Binding Constants ( )
Receptor SubtypeAffinity (

)
Functional ModeReference Standard
5-HT

0.5 – 5.0 nM AgonistQuipazine (

nM)
5-HT

10 – 100 nM Partial AgonistKetanserin (

nM)
5-HT

> 500 nMWeak AntagonistmCPP
SERT > 1000 nMInactiveFluoxetine

Interpretation:

  • 5-HT

    
     Selectivity:  The 4-piperazinylquinoline scaffold retains the nanomolar affinity for 5-HT
    
    
    
    receptors characteristic of the quipazine class. The 7-fluoro substitution typically preserves or slightly enhances this affinity compared to the unsubstituted parent.
  • 5-HT

    
     Interaction:  While less potent than at 5-HT
    
    
    
    , the affinity for 5-HT
    
    
    is sufficient to induce hallucinogenic-like head-twitch responses in rodent models at high doses, a hallmark of 5-HT
    
    
    agonism.

Experimental Protocols: Radioligand Binding Assays

To empirically validate the


 of 7-F-4-PQ, the following self-validating protocols must be employed. These protocols utilize competition binding against established radioligands.
A. 5-HT Receptor Binding Assay

Objective: Determine


 using HEK-293 cells stably expressing human 5-HT

A receptors.
  • Membrane Preparation:

    • Harvest HEK-h5HT3A cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      ).
      
    • Centrifuge at 40,000

      
       for 20 min at 4°C. Resuspend pellet in Buffer A.
      
    • Validation Check: Protein concentration must be normalized to 20-40

      
       g/well .
      
  • Incubation:

    • Radioligand: [

      
      H]-GR65630 (0.5 nM final concentration). This ligand is highly selective for 5-HT
      
      
      
      .
    • Non-Specific Binding (NSB): Define using 1

      
      M Ondansetron.
      
    • Test Compound: 7-F-4-PQ (10 concentrations,

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

    • Wash 3x with ice-cold saline.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
B. 5-HT Receptor Binding Assay

Objective: Assess off-target binding or polypharmacology.

  • Source Tissue: Rat frontal cortex membranes or CHO-h5HT2A cells.

  • Radioligand: [

    
    H]-Ketanserin (1.0 nM).
    
  • NSB Definition: 1

    
    M Methysergide.
    
  • Incubation: 60 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Filtration: GF/B filters (no PEI required).

Workflow Diagram

Binding_Workflow Start Start: Membrane Prep Incubation Incubation (Membrane + [3H]Ligand + 7-F-4-PQ) Start->Incubation Add Reagents Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Binding Counting Scintillation Counting Filtration->Counting Measure CPM Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis Calculate Ki

Figure 2: Standard Radioligand Binding Assay Workflow.

Mechanism of Action & Signaling Pathways

The physiological impact of 7-F-4-PQ binding depends on the receptor subtype engaged.

5-HT Pathway (Ionotropic)

Upon binding to the 5-HT


 receptor (a pentameric ligand-gated ion channel), 7-F-4-PQ induces a conformational change that opens the cation-selective pore.
  • Influx: Na

    
     and Ca
    
    
    
    enter the cell.
  • Efflux: K

    
     exits.
    
  • Result: Rapid membrane depolarization and excitatory postsynaptic potential (EPSP).

5-HT Pathway (Metabotropic)

Binding to the G-protein coupled 5-HT


 receptor activates the G

signaling cascade.

Signaling_Pathway Ligand 7-F-4-PQ Rec 5-HT2A Receptor Ligand->Rec Binds Gjq Gq Protein Rec->Gjq Activates PLC PLC-beta Gjq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC

Figure 3: 5-HT2A Gq-Coupled Signaling Cascade.

References

  • Cappelli, A., et al. (1998). Synthesis and pharmacological evaluation of a series of condensed quinoline and pyridine derivatives... Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology.

  • Zajdel, P., et al. (2021). Structure-Based Design and Optimization of FPPQ, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57357608, 7-Fluoro-4-(1-piperazinyl)quinoline.

The Resurgence of Quinolones: A Technical Guide to the Antimicrobial Properties of 7-Substituted-4-Piperazinylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The enduring threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the scaffolds of significant interest, the quinoline nucleus remains a cornerstone in the development of potent antibacterial drugs. This guide provides a comprehensive technical overview of a promising class of quinoline derivatives: 7-substituted-4-piperazinylquinolines. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the critical experimental protocols for their evaluation, offering insights grounded in established scientific principles.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Chemotherapy

The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be a remarkably versatile pharmacophore. Its derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, and, most notably, antibacterial effects.[1][2] The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[3][] This first-generation quinolone, while limited in its spectrum, paved the way for the development of the highly successful fluoroquinolones.[] The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position dramatically enhanced the antibacterial potency and pharmacokinetic properties of these compounds.[]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of quinolones stems from their ability to disrupt bacterial DNA replication.[3] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[7]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of replication. Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria.[]

  • Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV is the main mechanism of action against Gram-positive bacteria.[]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7] This leads to an accumulation of double-stranded DNA breaks, triggering the SOS response and ultimately leading to cell death.[7] Eukaryotic cells possess topoisomerases, but they are structurally different from their bacterial counterparts, which accounts for the selective toxicity of quinolones.[3]

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Quinolone->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA_Replication_Fork DNA_Gyrase->DNA_Replication_Fork Facilitates DNA_Replication_Blocked DNA_Replication_Blocked DNA_Gyrase->DNA_Replication_Blocked Topoisomerase_IV->DNA_Replication_Fork Facilitates Topoisomerase_IV->DNA_Replication_Blocked Cell_Death Cell_Death DNA_Replication_Blocked->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Synthesis of 7-Substituted-4-Piperazinylquinolines: A General Approach

The synthesis of 7-substituted-4-piperazinylquinolines typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution reaction between a 7-chloro or 7-fluoroquinoline core and a suitably substituted piperazine.

A representative synthetic scheme is outlined below:

Synthesis_Workflow Start Starting Materials 7-halo-quinoline core Substituted piperazine Reaction Nucleophilic Aromatic Substitution Solvent (e.g., DMSO, DMF) Base (e.g., K2CO3, Et3N) Heat Start->Reaction Workup Reaction Work-up Quenching Extraction Reaction->Workup Purification Purification Column chromatography Recrystallization Workup->Purification Characterization Characterization NMR Mass Spectrometry Elemental Analysis Purification->Characterization Final_Product 7-Substituted-4-Piperazinylquinoline Characterization->Final_Product

Caption: General synthetic workflow for 7-substituted-4-piperazinylquinolines.

The choice of the starting materials and reaction conditions can be tailored to introduce a wide variety of substituents at the 7-position of the quinoline ring and on the piperazine moiety, allowing for the exploration of structure-activity relationships.[8][9] For instance, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields.[8]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The antimicrobial activity of 7-substituted-4-piperazinylquinolines is highly dependent on the nature of the substituents on both the quinoline and piperazine rings.[1] SAR studies are crucial for optimizing the potency and spectrum of these compounds.

Key SAR Insights:

  • Substituents at the 7-position (Piperazine Moiety): The piperazine ring at the C-7 position is a key determinant of antibacterial activity and plays a role in the compound's ability to penetrate the bacterial cell wall.[8] Modifications to the piperazine ring can significantly impact the antimicrobial spectrum and potency. For example, the introduction of bulky or lipophilic groups on the piperazine can enhance activity against certain resistant strains.[8]

  • Substituents on the Quinoline Core:

    • N-1 Position: The substituent at the N-1 position of the quinoline ring influences the compound's interaction with the DNA gyrase and topoisomerase IV enzymes. Small alkyl groups, such as cyclopropyl or ethyl, are often found in potent fluoroquinolones.[10]

    • C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for potent antibacterial activity.[]

    • Other Positions: Modifications at other positions of the quinoline ring can also modulate the biological activity.

Table 1: Illustrative SAR Data for a Series of 7-Substituted-4-Piperazinylquinolines

Compound IDR1 (N-1 of Quinoline)R2 (N-4 of Piperazine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Cyclopropyl-H84
1b Cyclopropyl-CH342
1c Cyclopropyl-C2H521
1d Ethyl-H168
1e Ethyl-CH384

Note: This is a representative table based on general SAR principles. Actual values would be determined experimentally.

Experimental Protocols for Antimicrobial Evaluation

A rigorous and standardized evaluation of the antimicrobial properties of newly synthesized compounds is essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and assessing cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the toxicity of potential antimicrobial agents to eukaryotic cells to ensure their safety.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]

Protocol:

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HEK293, HepG2) in the appropriate medium and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

    • After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

7-Substituted-4-piperazinylquinolines continue to be a promising class of antimicrobial agents with a well-defined mechanism of action and significant potential for further development. The versatility of their synthesis allows for extensive exploration of structure-activity relationships, enabling the fine-tuning of their potency and spectrum of activity. Rigorous in vitro evaluation, including MIC determination and cytotoxicity profiling, is paramount in identifying lead compounds for further preclinical and clinical investigation. As the challenge of antimicrobial resistance grows, the rational design and development of novel quinolone derivatives will undoubtedly play a crucial role in our therapeutic arsenal.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(4), 551-559. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Kowalski, I., & Kwiecińska-Piróg, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153-167). Humana, New York, NY. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Springer Nature. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Chen, P. T., Lin, W. P., Lee, A. R., & Hu, M. K. (2013). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 18(7), 7557-7569. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., & El-Sherbeny, M. A. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]

  • Singh, P., Singh, A., & Singh, I. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7883. [Link]

  • ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • Wang, S., Zuo, Z., Wang, Y., Li, Y., & Li, J. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Kumar, A., Narasimhan, B., & Sharma, D. (2011). Synthesis, antibacterial evaluation and QSAR studies of 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolone derivatives. European Journal of Medicinal Chemistry, 46(9), 3543-3550. [Link]

  • MDPI. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays. [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 796-809. [Link]

  • Foroumadi, A., Ebrahimi, S., & Emami, S. (2007). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. Archiv der Pharmazie, 340(1), 47-52. [Link]

Sources

The Strategic Role of 7-Fluoro-4-(piperazin-1-yl)quinoline in Modern Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, and hydrophobic interactions) make it a versatile template for designing therapeutic agents across a wide spectrum of diseases. From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antibacterial agents, the quinoline nucleus has consistently proven its value in drug discovery.[1] This guide focuses on a particularly strategic building block: 7-Fluoro-4-(piperazin-1-yl)quinoline . We will explore its synthesis, derivatization, and the critical role it plays in the development of next-generation therapeutics, providing both the "how" and the "why" for researchers in the field.

The Architectural Advantage: Analyzing the 7-Fluoro-4-(piperazin-1-yl)quinoline Scaffold

The power of this building block lies in the synergistic contribution of its three key components: the quinoline core, the 7-fluoro substituent, and the 4-piperazinyl moiety.

  • The Quinoline Core: Provides the fundamental rigid structure for interaction with biological targets. Its aromatic nature allows for π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor.

  • The 7-Fluoro Substituent: The introduction of a fluorine atom at the 7-position is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can significantly alter the electronic properties of the quinoline ring, influencing its pKa and binding interactions. Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug molecule. This strategic fluorination has been a key feature in the development of potent fluoroquinolone antibiotics.

  • The 4-Piperazinyl Moiety: The piperazine ring is a common functional group in many approved drugs due to its unique properties.[2] It is a basic secondary amine that is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein targets. The second nitrogen atom in the piperazine ring provides a convenient handle for further chemical modification, allowing for the introduction of a wide variety of substituents to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. This "exit vector" is crucial for exploring structure-activity relationships (SAR).

The combination of these three components in 7-Fluoro-4-(piperazin-1-yl)quinoline creates a versatile and highly valuable building block for drug discovery.

Synthesis of the Core Building Block: A Self-Validating Protocol

The most common and efficient method for synthesizing 7-Fluoro-4-(piperazin-1-yl)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the 7-fluoro substituent activates the C4 position for nucleophilic attack by piperazine.

Experimental Protocol: Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline

Objective: To synthesize 7-Fluoro-4-(piperazin-1-yl)quinoline from 4,7-difluoroquinoline and piperazine.

Materials:

  • 4,7-Difluoroquinoline

  • Anhydrous Piperazine (a molar excess is recommended to minimize dialkylation)

  • Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)

  • Base (optional, to scavenge HF): Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Purification: Silica gel for column chromatography, appropriate solvents for recrystallization (e.g., ethanol/water).

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,7-difluoroquinoline (1 equivalent) in the chosen solvent (e.g., acetonitrile).

  • Addition of Reagents: Add anhydrous piperazine (3-5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrofluoric acid (HF) byproduct. Alternatively, a smaller excess of piperazine (1.5-2 equivalents) can be used in conjunction with an inorganic base like K2CO3 (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (piperazine hydrofluoride) has formed, it can be removed by filtration.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water to remove any remaining piperazine salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: The crude product is then purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. The pure fractions are combined and the solvent is evaporated to yield 7-Fluoro-4-(piperazin-1-yl)quinoline as a solid. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a significant excess of piperazine helps to drive the reaction to completion and minimizes the formation of the undesired bis-quinoline adduct. It also serves as a base to neutralize the HF formed during the reaction.

  • Solvent Choice: Acetonitrile and DMF are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cations while leaving the nucleophile relatively free to react.

  • Monitoring the Reaction: TLC or HPLC is crucial for determining the endpoint of the reaction. Over-running the reaction can lead to side product formation, while incomplete reactions will reduce the yield.

Synthesis_Workflow reagents 4,7-Difluoroquinoline Piperazine (Solvent, Base) reaction Nucleophilic Aromatic Substitution (SNAr) (Reflux) reagents->reaction 1. Mix & Heat workup Work-up (Extraction, Washing) reaction->workup 2. Cool & Quench purification Purification (Column Chromatography, Recrystallization) workup->purification 3. Isolate Crude product 7-Fluoro-4-(piperazin-1-yl)quinoline purification->product 4. Obtain Pure Product

Caption: A generalized workflow for the synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline.

Applications as a Drug Synthesis Building Block

The true utility of 7-Fluoro-4-(piperazin-1-yl)quinoline is realized in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized.

Anticancer Agents: Targeting Kinase Signaling

A significant application of this building block is in the development of kinase inhibitors for cancer therapy.[3] Many kinases have an ATP-binding pocket that can be targeted by small molecules. The quinoline core can act as a scaffold to position functional groups that interact with key residues in this pocket. The piperazine moiety is often used to introduce side chains that extend out of the binding pocket to improve selectivity and physicochemical properties.

For instance, derivatives of 7-fluoro-4-(1-piperazinyl) quinolines have been synthesized and evaluated as potential anti-tumor agents, with some compounds showing better activity than the established drug gefitinib against certain cancer cell lines.[3] The general synthetic strategy involves the acylation or alkylation of the piperazine nitrogen.

Example Synthetic Scheme: Synthesis of a Kinase Inhibitor Candidate

Quantitative Data on Anticancer Activity

Compound IDR-Group on PiperazineTarget Cell LineIC50 (µM)Reference
Derivative A ArylsulfonylVarious2.63 - 3.09[4]
Derivative B Substituted BenzylA549 (Lung)< Gefitinib[3]
Derivative C 4-Bromobenzyl (7-chloro analog)MCF-7 (Breast)6.502[2]
Antimalarial Agents: A Nod to Chloroquine's Legacy

The 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine.[5] The 7-chloro-4-(piperazin-1-yl)quinoline core is a key intermediate in the synthesis of the antimalarial drug piperaquine.[2] While much of the literature focuses on the 7-chloro analogue, the 7-fluoro analogue is also explored for its potential in developing new antimalarial agents with improved resistance profiles. The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole.

Other Therapeutic Areas

The versatility of the 7-fluoro-4-(piperazin-1-yl)quinoline scaffold has led to its exploration in other therapeutic areas, including:

  • Anti-inflammatory agents: Derivatives have shown potential as inhibitors of nitric oxide (NO) and cyclooxygenase-2 (COX-2).[6]

  • Serotonin uptake inhibitors: The core structure has been identified as a scaffold for compounds that can inhibit serotonin reuptake.[7]

Structure-Activity Relationship (SAR) Insights

The derivatization of the piperazine nitrogen has been a key strategy for optimizing the biological activity of compounds derived from this building block. SAR studies have revealed that the nature of the substituent on the piperazine ring has a remarkable influence on the anti-tumor activity.[3]

  • Bulky Aromatic Groups: The introduction of bulky aromatic groups, such as arylsulfonyl moieties, has been shown to enhance anticancer activity.[4]

  • Linker Length and Flexibility: The length and flexibility of the linker connecting the piperazine ring to other functional groups can significantly impact binding affinity and selectivity.

  • Hydrogen Bonding Moieties: The incorporation of groups capable of hydrogen bonding can lead to improved interactions with the target protein.

SAR_Logic Core 7-Fluoro-4-(piperazin-1-yl)quinoline (Scaffold) N_Sub N-Substituent (R) Core->N_Sub Derivatization Point Activity Biological Activity (e.g., Kinase Inhibition) N_Sub->Activity Modulates Potency & Selectivity Properties Physicochemical Properties (Solubility, Lipophilicity) N_Sub->Properties Influences ADME Properties->Activity Impacts Efficacy

Caption: Logical relationship in the SAR of 7-Fluoro-4-(piperazin-1-yl)quinoline derivatives.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous characterization of 7-Fluoro-4-(piperazin-1-yl)quinoline and its derivatives is crucial for ensuring data integrity in drug discovery. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow:

  • Chromatography (TLC/HPLC): To assess purity and monitor reaction progress.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and connectivity of protons in the molecule. The aromatic protons of the quinoline ring and the aliphatic protons of the piperazine ring will have characteristic chemical shifts.

    • 13C NMR: Shows the number of unique carbon atoms in the molecule.

    • 19F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom.[8]

Expected 1H NMR Spectral Data for 7-Fluoro-4-(piperazin-1-yl)quinoline:

ProtonsChemical Shift Range (ppm)Multiplicity
Quinoline Aromatic H6.8 - 8.6d, dd
Piperazine CH2~3.0 - 3.2m
Piperazine NHVariable (broad singlet)bs

(Note: Exact chemical shifts and coupling constants will depend on the solvent and the specific instrumentation used.)

Conclusion and Future Perspectives

7-Fluoro-4-(piperazin-1-yl)quinoline is a strategically designed building block that leverages the synergistic benefits of its constituent parts. Its robust synthesis, coupled with the versatile derivatization potential of the piperazine moiety, makes it a valuable tool for medicinal chemists. The insights gained from SAR studies of its derivatives continue to guide the development of more potent and selective therapeutic agents, particularly in the realm of oncology. As our understanding of disease biology deepens, this privileged scaffold is poised to remain a cornerstone in the rational design of novel drugs for years to come.

References

  • Liu, D., Xue, A., Liu, Z., Zhang, Y., Peng, P., & Wang, H. (2019). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1- Piperazinyl) Quinolines. Letters in Drug Design & Discovery, 16(6), 663-669.
  • Abdel-Aziz, A. A. M., El-Azab, A. S., Alanazi, A. M., Asiri, Y. A., Al-Suwaidan, I. A., & Ayyad, R. R. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 796-809.
  • Kumar, A., & Srivastava, K. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research, 4(10), 3416-3420.
  • El-Azzouny, A. A., & El-Sattar El-Azzouny, A. M. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research, 81(7), 786-802.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Request PDF. (2025). Synthesis and evaluation of 7-chloro-4-(piperazin-1-yl)quinoline- sulfonamide as hybrid antiprotozoal agents. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved from [Link]

  • Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

  • Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]

  • PubMed. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. PubMed. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Pharmaceutical Sciences. Retrieved from [Link]

  • Request PDF. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Chemsrc. (2025). 7-Chloro-4-(piperazin-1-yl)quinoline. Chemsrc. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds 34–44 bearing 7‐chloro‐4‐(piperazin‐1‐yl)quinoline framework with antparasitic activity …. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This protocol details the regioselective synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride , a critical scaffold in medicinal chemistry. While structurally related to the "fluoroquinolone" class of antibiotics (which possess a 4-oxo-3-carboxylic acid motif), this specific aminoquinoline derivative serves as a vital pharmacophore in the development of antimalarials (analogous to piperaquine), serotonin (5-HT) receptor antagonists, and specific kinase inhibitors.

Mechanistic Rationale

The synthesis relies on a Nucleophilic Aromatic Substitution (


) reaction.[1][2][3][4] The success of this protocol hinges on the differential electrophilicity of the quinoline ring positions:
  • The C4 Position: Highly activated for nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen (N1). The intermediate Meisenheimer complex is stabilized by resonance where the negative charge resides on the electronegative N1.

  • The C7 Position: Although the fluorine atom is electronegative, the C7 position lacks the direct conjugation to the ring nitrogen required to stabilize the transition state under mild conditions.

Key Design Choice: We utilize excess piperazine (3–5 equivalents) rather than an auxiliary base (like TEA or


). Piperazine acts as both the nucleophile and the acid scavenger (trapping HCl). This prevents the formation of bis-quinolyl byproducts and simplifies the workup, as the excess water-soluble piperazine is easily removed during aqueous extraction.

Chemical Reaction Scheme

The following diagram illustrates the reaction pathway and the critical workup logic.

ReactionScheme SM1 4-Chloro-7-fluoroquinoline (Electrophile) RXN Reflux (80-100°C) Solvent: 2-Propanol Time: 4-6 Hours SM1->RXN SM2 Piperazine (Excess) (Nucleophile & Base) SM2->RXN INT Free Base Intermediate 7-Fluoro-4-(piperazin-1-yl)quinoline RXN->INT SNAr Mechanism SALT Salt Formation HCl / Et2O or iPrOH INT->SALT PROD FINAL PRODUCT 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride SALT->PROD Precipitation

Figure 1: Synthetic workflow for the conversion of 4-chloro-7-fluoroquinoline to its hydrochloride salt.

Experimental Protocol

Materials and Reagents[1][2][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[5][6][7]RoleGrade
4-Chloro-7-fluoroquinoline 181.601.0Substrate>97%
Piperazine (Anhydrous) 86.145.0Nucleophile>99%
2-Propanol (IPA) 60.10SolventMediumACS Reagent
Dichloromethane (DCM) 84.93SolventExtractionACS Reagent
HCl (4M in Dioxane) 36.461.2Salt FormationAnhydrous
Step-by-Step Methodology
Step A: Nucleophilic Substitution (

)[1][2]
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
     or Ar) to prevent oxidation of the piperazine, although the reaction is generally robust in air.
    
  • Charging: Add 4-Chloro-7-fluoroquinoline (1.81 g, 10.0 mmol) and 2-Propanol (20 mL). Stir to suspend.

  • Nucleophile Addition: Add Piperazine (4.30 g, 50.0 mmol) in one portion. The excess is critical to drive kinetics and prevent the product from reacting with another molecule of starting material.

  • Reaction: Heat the mixture to reflux (approx. 82°C internal temperature). Maintain reflux for 4–6 hours .

    • Process Check: Monitor by TLC (System: DCM/MeOH 9:1 + 1%

      
      ). The starting material (
      
      
      
      ) should disappear, and a polar spot (
      
      
      ) should appear.
  • Cooling: Allow the reaction mixture to cool to room temperature.

Step B: Workup and Purification (Free Base)
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the isopropanol.

  • Partition: Resuspend the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

  • Extraction: Transfer to a separatory funnel. Shake vigorously.

    • Chemist's Note: The excess piperazine will partition into the aqueous layer. The desired product (free base) will remain in the DCM layer.

  • Wash: Wash the organic layer with Brine (2 x 30 mL) to ensure removal of residual piperazine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness to yield the crude free base as a pale yellow/off-white solid.
    
Step C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum amount of Ethanol or DCM (approx. 10 mL).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (3.0 mL, approx. 1.2 equiv).[8]

  • Precipitation: A white to pale yellow precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold Diethyl Ether (2 x 10 mL) to remove excess acid and impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following specifications must be met.

AttributeSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Yield 75% – 85%Gravimetric
1H NMR Consistent with structure. Characteristic piperazine peaks at

3.0-3.5 ppm. Quinoline protons

7.0-8.8 ppm.
DMSO-

Mass Spec

(Free base mass)
ESI-MS
Solubility Soluble in water (>10 mg/mL), DMSO.Visual
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old/Wet Piperazine. Piperazine is hygroscopic.

    • Solution: Use freshly opened or recrystallized piperazine. Increase reflux time to 12 hours.

  • Issue: Product is sticky/oil.

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate the oil with Diethyl Ether or Hexane to induce crystallization.

  • Issue: Bis-alkylation (Dimer formation).

    • Cause: Insufficient piperazine excess.

    • Solution: Ensure at least 4-5 equivalents of piperazine are used.

Mechanistic & Workflow Visualization

The following diagram details the specific atomic interactions during the


 process.

Mechanism Step1 Activation: Ring Nitrogen (N1) pulls electron density, making C4 highly electrophilic. Step2 Nucleophilic Attack: Piperazine NH attacks C4. Formation of Meisenheimer Complex. Step1->Step2 + Piperazine Step3 Elimination: Chloride ion leaves. Aromaticity is restored. Step2->Step3 - Cl- Selectivity Regioselectivity Note: C7-Fluorine is NOT displaced. Lack of resonance stabilization prevents substitution at C7. Step2->Selectivity

Figure 2: Mechanistic pathway highlighting the regioselectivity of the C4-displacement.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122195, 7-Fluoro-4-(1-piperazinyl)quinoline. Retrieved from [Link]

  • Google Patents.Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline (US9206133B2). (Detailed industrial protocol for the amino-quinoline coupling).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Reaction conditions for nucleophilic substitution to form 7-fluoro-4-piperazinylquinoline

Optimization of Conditions for the Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline

Part 1: Executive Summary & Strategic Rationale

The synthesis of 7-fluoro-4-(piperazin-1-yl)quinoline represents a critical transformation in the development of antimalarial (chloroquine analogs) and anticancer therapeutics. This reaction relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)

Key Technical Insight: Success in this synthesis depends on exploiting the differential electrophilicity between the C4 and C7 positions. The C4 position is vinylogous to the ring nitrogen, making it significantly more susceptible to nucleophilic attack than the C7 position. This electronic bias allows for the selective formation of the C4-N bond while preserving the C7-fluorine motif, which is essential for pharmacological potency (metabolic stability and lipophilicity).

Part 2: Chemical Foundation & Mechanism[2][3]
2.1 Reaction Mechanism (

)

The reaction proceeds via an addition-elimination pathway.[1] The nucleophilic nitrogen of piperazine attacks the

Figure 1: Mechanistic Pathway and Regioselectivity The following diagram illustrates the preferential attack at C4 and the transition state stabilization.

SNAr_MechanismReactantsReactants4-Chloro-7-fluoroquinoline+ PiperazineTSTransition State(Meisenheimer Complex)Negative charge delocalizedon Ring NitrogenReactants->TSNucleophilic Attack (k1)ProductProduct7-Fluoro-4-piperazinylquinoline+ HCl (scavenged)TS->ProductElimination of Cl- (k2)RegioRegioselectivity Control:C4 is para-like to Ring N (Activated)C7 is meta-like (Deactivated)Regio->Reactants

Caption: Figure 1. The reaction trajectory highlights the electronic activation of C4 by the quinoline nitrogen, ensuring regioselectivity over the C7-fluoro site.

2.2 Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Leaving Group Chloride (at C4)While Fluorine is generally a better leaving group in

, the C4-Cl bond in quinolines is kinetically favored for displacement due to the specific activation energy at the C4 position [1].
Stoichiometry 3.0 - 5.0 equiv. PiperazinePiperazine acts as both the nucleophile and the HCl scavenger. Excess is mandatory to prevent the formation of bis-quinolyl piperazine (dimer impurity) [2].
Solvent 2-Ethoxyethanol or NMPHigh boiling point polar solvents are required to overcome the activation barrier (

). Protic solvents (EtOH) can stabilize the leaving group but may require longer reaction times than aprotic polar solvents (NMP/DMF) [3].
Temperature 120°C - 140°CThermal energy is required to disrupt the aromaticity during the formation of the tetrahedral intermediate.
Part 3: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High-Throughput/Green)

Recommended for library generation and rapid optimization. This method minimizes thermal degradation and solvent waste.

Materials:

  • 4-Chloro-7-fluoroquinoline (1.0 mmol, 181 mg)

  • Piperazine (anhydrous) (4.0 mmol, 344 mg)

  • Solvent: Isopropanol (2 mL) or Neat (Solvent-free)

  • Equipment: Monowave reactor (e.g., Anton Paar or Biotage)

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial, add 4-chloro-7-fluoroquinoline and piperazine.

  • Solvent: Add Isopropanol (2 mL). Note: For solvent-free conditions, simply mix the solids; the melt at reaction temp will act as the medium.

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temp: 140°C

    • Time: 10 - 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Quench: Cool to 50°C. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Adjust pH to >10 using 10% NaOH if necessary. The product often precipitates as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water (3x 5 mL) to remove excess piperazine, and dry under vacuum.

    • Yield Expectation: 85-95%

Protocol B: Thermal Reflux (Scalable/Traditional)

Recommended for multi-gram to kilogram scale-up where microwave penetration depth is a limitation.

Materials:

  • 4-Chloro-7-fluoroquinoline (10.0 g)

  • Piperazine (5.0 equiv)[2]

  • Solvent: 2-Ethoxyethanol (10 volumes) or 1-Butanol

Step-by-Step Workflow:

  • Dissolution: Charge the quinoline substrate and piperazine into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reaction: Add 2-ethoxyethanol and heat to reflux (approx. 135°C) under an inert atmosphere (

    
    ).
    
  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or HPLC every 2 hours. Reaction typically reaches completion in 6–8 hours .

  • Workup:

    • Distill off approx. 70% of the solvent under reduced pressure.

    • Cool residue to room temperature.[3][4]

    • Add water (100 mL) and stir vigorously for 30 minutes.

  • Crystallization: The product will crystallize. Filter and wash with water.[4]

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).

Part 4: Process Control & Troubleshooting

Figure 2: Operational Workflow & Decision Tree

WorkflowStartStart ReactionCheckCheck TLC/HPLC(t = 10 min MW / 2 hr Thermal)Start->CheckDecisionStarting Material < 2%?Check->DecisionDecision->CheckNo (Extend Time)WorkupPrecipitation in Water(pH > 10)Decision->WorkupYesImpurityCheckCheck for Dimer(Bis-adduct)Workup->ImpurityCheckPureFinal ProductDry & CharacterizeImpurityCheck->PureNo DimerReprocessRecrystallize(EtOH/H2O)ImpurityCheck->ReprocessDimer Detected

Caption: Figure 2. Decision tree for reaction monitoring and purification.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during workup.Piperazine salts are water-soluble. Ensure pH is >10 during precipitation to keep the product in free-base form (insoluble in water).
Dimer Formation Insufficient Piperazine stoichiometry.Increase piperazine to 5.0 - 10.0 equivalents. The excess acts as a statistical barrier against the second attack.
Hydrolysis Product Presence of water in solvent.Use anhydrous solvents. 4-chloroquinolines can hydrolyze to 4-quinolones (4-hydroxy) under aqueous acidic/basic conditions at high heat.
Part 5: References
  • Regioselectivity in Quinoline Substitutions:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The activation of the C4 position in quinolines towards nucleophilic attack is discussed in detail, highlighting the para-like resonance contribution from the ring nitrogen.[5]

    • Context: Explains why the 7-fluoro group remains intact while the 4-chloro group is displaced.

  • Microwave-Assisted Synthesis of Piperazinyl Quinolines:

    • Source: (MDPI, 2021).

    • Relevance: Demonstrates the efficiency of microwave irradiation for aminating quinoline cores, reducing reaction times from hours to minutes.

  • Synthesis of 4-Piperazinylquinoline Derivatives:

    • Source: (University of Palermo/Molecules, 2020).

    • Relevance: Provides specific experimental details for the

      
       of piperazine on activated quinoline rings, confirming the use of excess piperazine to avoid bis-substitution.
      
  • Process Scale-up and Impurity Control:

    • Source:.

    • Relevance: Although discussing the 7-chloro analog, this patent details the critical workup steps (water precipitation) and stoichiometry requirements (excess piperazine) applicable to the 7-fluoro analog.

Process Chemistry Application Note: Scalable Manufacturing of 7-Fluoro-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoro-4-(piperazin-1-yl)quinoline is a critical pharmacophore found in numerous bioactive compounds, including broad-spectrum antibiotics (fluoroquinolones) and emerging anticancer agents (DNA gyrase/topoisomerase inhibitors). While laboratory-scale synthesis often relies on chromatographic purification, such methods are economically unviable at the kilogram-to-tonnage scale.

This Application Note details a chromatography-free, scalable manufacturing protocol . We focus on the "Gould-Jacobs" reaction sequence, optimized for regioselectivity and safety. Special emphasis is placed on the handling of phosphorus oxychloride (


) and the control of bis-alkylation impurities during the piperazine coupling stage.
Key Process Improvements
  • Regio-control: Optimized crystallization to isolate the 7-fluoro isomer from the 5-fluoro byproduct.

  • Safety: Controlled quenching protocols for the exothermic chlorination step.

  • Purification: Acid-base extraction and salt formation strategies to replace silica gel columns.

Retrosynthetic Analysis

To achieve scalability, we disconnect the target molecule at the C4-nitrogen bond. The most robust precursor is 4-chloro-7-fluoroquinoline, derived from the corresponding 4-hydroxyquinoline via the Gould-Jacobs reaction.

Retrosynthesis Target 7-Fluoro-4-(piperazin-1-yl)quinoline (Target) Chloro 4-Chloro-7-fluoroquinoline (Activated Intermediate) Target->Chloro SNAr (Piperazine) Hydroxy 7-Fluoro-4-hydroxyquinoline (Stable Core) Chloro->Hydroxy Chlorination (POCl3) Precursors 3-Fluoroaniline + EMME (Starting Materials) Hydroxy->Precursors Gould-Jacobs Cyclization

Figure 1: Retrosynthetic strategy focusing on the Gould-Jacobs pathway.

Phase 1: The Gould-Jacobs Cyclization (Core Construction)

The reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) typically yields a mixture of the 7-fluoro (major) and 5-fluoro (minor) isomers. The 7-fluoro isomer is favored due to steric hindrance at the position ortho to the fluorine atom, but the 5-fluoro impurity must be removed early to avoid costly downstream purification.

Protocol 1.1: Condensation and Cyclization

Reagents:

  • 3-Fluoroaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 equiv)

  • Diphenyl ether (Solvent/Heat transfer medium)

Step-by-Step Methodology:

  • Condensation: Charge 3-fluoroaniline and EMME into a reactor. Heat to 110–120°C for 2–3 hours. Ethanol is generated as a byproduct; distill this off continuously to drive the equilibrium forward.

    • Checkpoint: Monitor by TLC/HPLC. The intermediate (anilinoacrylate) should form quantitatively.

  • Cyclization: Add Diphenyl ether (3-5 volumes). Raise temperature to 250–260°C .

    • Critical Process Parameter (CPP): Temperature must be maintained >245°C to ensure efficient thermal cyclization.

    • Safety: Ensure reactor is rated for high temperature.[1] Use a nitrogen blanket to prevent oxidation of the aniline.

  • Isolation: Cool the mixture to ~80°C. Add Ethanol (2 volumes) to precipitate the product. Further cool to 0–5°C.

  • Filtration: Filter the solid ester intermediate (Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate). Wash with cold ethanol.

Protocol 1.2: Hydrolysis and Decarboxylation
  • Saponification: Suspend the ester in 10% NaOH (aq). Reflux for 2–4 hours to hydrolyze the ester to the carboxylic acid.

  • Decarboxylation: Acidify to pH 4–5 with HCl. The carboxylic acid will precipitate. Filter and dry.

  • Thermal Decarboxylation: Heat the dry solid in a high-boiling solvent (e.g., Dowtherm A) or neat at 260°C until

    
     evolution ceases.
    
  • Regio-Purification (Crucial): Recrystallize the crude 4-hydroxy-7-fluoroquinoline from Glacial Acetic Acid . The 7-fluoro isomer is significantly less soluble than the 5-fluoro isomer, allowing for effective fractionation.

    • Target Purity: >98% (HPLC) before proceeding.

Phase 2: Activation (Chlorination)

This step converts the stable tautomeric 4-hydroxy/4-oxo form into the reactive 4-chloro species.

Reagents:

  • 7-Fluoro-4-hydroxyquinoline (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Catalytic DMF (optional, accelerates reaction via Vilsmeier intermediate)

Protocol 2.1: Safe Chlorination at Scale
  • Setup: Ensure the reactor is dry (moisture reacts violently with

    
    ). Connect a scrubber system (NaOH trap) to capture HCl gas.
    
  • Addition: Charge the quinoline substrate. Add

    
     slowly.
    
  • Reaction: Heat to reflux (~105°C). Monitor reaction progress (usually 2–4 hours).

  • Quenching (High Hazard):

    • Do NOT add water to the reaction mixture.

    • Remove excess

      
       via vacuum distillation if possible (recover for reuse).
      
    • Slowly pour the reaction mass into a stirred mixture of Ice and Water (maintain T < 20°C).

    • Alternative: Pour into cold ammonia water if the free base is desired immediately.

  • Isolation: Neutralize to pH 7–8 with NaOH or

    
    . The 4-chloro-7-fluoroquinoline will precipitate as a solid. Filter, wash with water, and dry.
    

ChlorinationSafety Start Reaction Complete (Excess POCl3 present) Distill Vacuum Distillation (Remove bulk POCl3) Start->Distill Safety Step 1 Quench Inverse Quench (Add Rxn Mass to Ice/Water) Distill->Quench Slow Addition T < 20°C Neutralize pH Adjustment (NaOH/NH4OH to pH 8) Quench->Neutralize Exotherm Control Isolate Filtration & Drying (4-Chloro Intermediate) Neutralize->Isolate

Figure 2: Safety workflow for handling POCl3 workup.

Phase 3: Functionalization (Piperazine Coupling)

The


 reaction replaces the chlorine with piperazine. The primary challenge here is Bis-alkylation , where one piperazine molecule reacts with two quinoline rings, forming a "dimer" impurity.
Protocol 3.1: The "High-Dilution" Strategy

Reagents:

  • 4-Chloro-7-fluoroquinoline (1.0 equiv)

  • Piperazine (Anhydrous) (4.0 – 5.0 equiv)

  • Solvent: n-Butanol or Water (Green Chemistry route)

Step-by-Step Methodology:

  • Charge: Dissolve Piperazine (excess is critical) in the solvent. Heat to 80°C.

  • Addition: Add the 4-chloroquinoline solid in portions.

    • Why? Keeping piperazine in high excess relative to the quinoline at all times minimizes the statistical probability of dimer formation.

  • Reflux: Heat to reflux (100–110°C) for 6–12 hours.

  • Workup (Chromatography-Free):

    • Solvent Strip: If using n-butanol, distill off partially.

    • Precipitation: Add water. The excess piperazine remains in the aqueous phase.

    • Extraction: Extract the product into Dichloromethane (DCM) or Ethyl Acetate.

    • Salt Formation (Purification): Add HCl (in isopropanol or ether) to the organic layer. The 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride salt will precipitate immediately.

    • Filtration: Filter the salt.[2] The dimer impurity and unreacted starting materials generally remain in the mother liquor or have distinct solubility profiles.

Data Table: Solvent Selection for Coupling
SolventReaction TempYield (%)Dimer ImpurityScalability Score
DMF 140°C92%High (>5%)Low (Difficult removal)
n-Butanol 118°C88%Low (<1%)High (Recyclable)
Water 100°C75%ModerateHigh (Greenest)
Toluene 110°C80%LowMedium (Solubility issues)

Analytical Quality Control

To ensure the integrity of the final product, the following specifications should be met:

  • HPLC Purity: >99.0%.

  • Regioisomer Content: <0.1% (5-fluoro isomer).

    • Detection: 19F-NMR is highly effective here. The 7-F signal typically appears upfield relative to the 5-F signal due to shielding effects.

  • Piperazine Content: <0.5% (controlled by aqueous washes).

  • Residual Solvents: Must meet ICH Q3C guidelines (especially if DMF or Benzene-derivatives were used).

References

  • Gould-Jacobs Reaction Overview

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895.
  • Scalable Chlorination Safety

    • BenchChem Technical Support.[3] "Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Troubleshooting & Optimization."

  • Piperazine Coupling & Purification

    • Sunduru, N., et al. "Synthesis and biological evaluation of novel piperazine derivatives." Bioorganic & Medicinal Chemistry, 2009.
  • General Quinoline Process Chemistry

    • "Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 7-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride , a critical intermediate scaffold often used in the synthesis of fluoroquinolone antibiotics and antimalarial agents. The primary challenges in synthesizing this compound via Nucleophilic Aromatic Substitution (


) are the formation of the "Dimer" impurity  (bis-alkylation), the removal of unreacted 4-chloro/fluoro-quinoline  starting material, and the management of hygroscopic salts .

This document provides self-validating protocols to isolate the target molecule with


 purity.

Module 1: The "Dimer" Impurity (Bis-alkylation)

Issue: HPLC analysis shows a persistent impurity peak at a higher retention time (more lipophilic) than the product. Mass spectrometry indicates a mass of


.

Diagnosis: You have formed 1,4-bis(7-fluoroquinolin-4-yl)piperazine . This occurs when the secondary amine of your product attacks another molecule of the starting material (4-chloro-7-fluoroquinoline). This is a "parasitic" reaction that happens when the concentration of piperazine drops or temperature is uncontrolled.

Troubleshooting Protocol

Step 1: Prevention (The Stoichiometric Rule)

  • Rule: Never run this reaction at 1:1 stoichiometry.

  • Action: Use 3.0 to 5.0 equivalents of piperazine relative to the quinoline starting material.

  • Reasoning: High local concentration of piperazine ensures that the quinoline electrophile statistically encounters a free piperazine molecule rather than an already-substituted product.

Step 2: Removal (Solubility Differential) The dimer is significantly less soluble in polar protic solvents than the mono-substituted product due to its rigid, symmetric, and lipophilic nature.

  • Protocol:

    • Concentrate the reaction mixture (usually in Isopropanol or Ethanol).

    • Dilute with Water (approx. 3 volumes).

    • Adjust pH to 5.0 - 6.0 using dilute HCl.

    • Filtration: The dimer (being less basic and more lipophilic) often precipitates or forms a gum at this pH, while the target mono-piperazine stays in solution as the salt.

    • Filter off the solids. The filtrate contains your target.

Module 2: Removing Unreacted Starting Material

Issue: Presence of 4-chloro-7-fluoroquinoline (or 4,7-dichloroquinoline) in the final solid.

Diagnosis: Incomplete conversion. Since the starting material is neutral/weakly basic compared to the product, it can be removed via Acid-Base Extraction (pH Swing) .

Purification Workflow (The pH Swing)

This protocol relies on the


 difference between the piperazine nitrogen (

) and the quinoline nitrogen (

).

Protocol:

  • Dissolution: Dissolve the crude solid in 0.5 M HCl (aqueous).

    • Result: Product forms a water-soluble dihydrochloride salt.[1] Starting material (SM) is protonated poorly or not at all.

  • Wash: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate .

    • Result: The non-polar SM moves into the organic layer. The Product stays in the water.

  • Basification: Cool the aqueous layer to

    
    . Slowly add 10% NaOH  or 
    
    
    
    until pH reaches 11-12 .
    • Result: The product precipitates as the free base.

  • Extraction/Filtration: Extract the free base into DCM or filter the precipitate if it is solid.

Module 3: Salt Formation & Hygroscopicity

Issue: The final Hydrochloride salt is sticky, deliquescent, or turns into a "gum" upon exposure to air.

Diagnosis: Excess water trapped in the lattice or presence of hygroscopic piperazine salts.

Crystallization Protocol

To obtain a stable, free-flowing solid, you must exclude water during the salt formation step.

Table 1: Solvent Selection for Salt Formation

Solvent SystemOutcomeRecommendation
Aqueous HCl Sticky gum; hard to dry.AVOID
Ethanol + Conc. HCl Variable; often hygroscopic.Risky
Isopropanol (IPA) + HCl (gas) Fine white powder; non-hygroscopic.HIGHLY RECOMMENDED
Ethanol + Acetyl Chloride Generates anhydrous HCl in situ.EXCELLENT

Procedure (In Situ Anhydrous HCl):

  • Dissolve the Free Base (from Module 2) in absolute Ethanol or Isopropanol (10 volumes).

  • Cool to

    
    .
    
  • Slowly add Acetyl Chloride (1.1 eq per nitrogen to be protonated).

    • Mechanism:[2]

      
      .
      
  • Stir for 1 hour at

    
    , then warm to room temperature.
    
  • Dilute with Diethyl Ether or MTBE to induce crystallization.

  • Filter under Nitrogen.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Product + Dimer + SM + Piperazine) Step1 Evaporate Solvent Dissolve in 0.5M HCl (aq) Start->Step1 Decision1 Wash with DCM/EtOAc Step1->Decision1 OrganicLayer Organic Layer: Contains Unreacted SM (Discard) Decision1->OrganicLayer Extracts Lipophilics AqueousLayer Aqueous Layer: Contains Product + Piperazine salts Decision1->AqueousLayer Retains Polar Salts Step2 Basify to pH 12 (NaOH) Extract with DCM AqueousLayer->Step2 Step3 Water Wash (x5) Step2->Step3 DiscardWater Aqueous Waste: Contains Excess Piperazine Step3->DiscardWater Removes Piperazine FinalOrg Organic Layer: Pure Product (Free Base) Step3->FinalOrg SaltStep Add HCl/IPA Recrystallize FinalOrg->SaltStep

Caption: Figure 1. Acid-Base extraction workflow to separate the target amine from neutral starting materials and excess hydrophilic piperazine.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low after the water wash? A: The free base of 7-fluoro-4-(piperazin-1-yl)quinoline has moderate water solubility due to the piperazine tail. If you wash with large volumes of water, you will lose product.

  • Fix: Use Brine (saturated NaCl) instead of pure water for washes to "salt out" the organic product.

Q2: Can I use 4,7-dichloroquinoline instead of 4-chloro-7-fluoroquinoline? A: Yes, the chemistry is identical. The 4-position chlorine is much more reactive (


) than the 7-position halogen. However, the 7-fluoro analog is specifically required if you need the fluorine atom for metabolic stability or binding affinity (common in fluoroquinolones).

Q3: The solid turns yellow/brown over time. Why? A: Amino-quinolines are susceptible to oxidation (N-oxide formation) and light sensitivity.

  • Fix: Store the Hydrochloride salt in amber vials under Argon at

    
    . Ensure all solvents used in purification are degassed.
    

References

  • Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Analogous Protocol)

    • Title: Novel Process for the Synthesis of 7-Chloro-4-(piperazin-1-yl)-quinoline.[2][3][4][5]

    • Source: WIPO (WO2012168213).
    • URL:[Link]

    • Relevance: Defines the core stoichiometry (2.5x excess piperazine)
  • Impurity Characterization (The Dimer)

    • Title: 1,4-Bis(7-chloroquinolin-4-yl)piperazine (Structure & Properties).[6]

    • Source: PubChem (CID 1022076).[6]

    • URL:[Link]

    • Relevance: Confirms the structure of the bis-impurity common to this reaction class.
  • Medicinal Chemistry Context

    • Title: Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)
    • Source: PubMed (NIH).
    • URL:[Link]

    • Relevance: Validates the reaction conditions and workup procedures for piperazinyl-quinolines.

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of 7-Fluoro-4-(piperazin-1-yl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-Fluoro-4-(piperazin-1-yl)quinoline (7-FPQ) is a critical pharmacophore scaffold, structurally analogous to the core of fluoroquinolone antibiotics (e.g., Norfloxacin) and emerging CNS-active agents (serotonin receptor ligands). Unlike its carboxylated antibiotic cousins, 7-FPQ lacks the C-3 carboxyl group, significantly altering its ionization and fragmentation behavior.

This guide provides a definitive technical framework for characterizing 7-FPQ HCl using Mass Spectrometry (MS). It moves beyond basic identification to offer a comparative analysis against its primary synthetic alternatives (the 7-Chloro analog and the 6-Fluoro regioisomer), ensuring researchers can confidently validate structural integrity during lead optimization.

Why This Guide?

Standard spectral libraries often lack specific entry data for this intermediate. This guide synthesizes established fragmentation rules of quinolines and piperazines to create a self-validating identification protocol .

Comparative Performance Analysis

To ensure robust identification, 7-FPQ is compared here against its two most common "confounders" in synthesis: the 7-Chloro analog (often used in parallel synthesis) and the 6-Fluoro isomer (a common regio-impurity).

Table 1: MS Profile Comparison of 7-FPQ vs. Alternatives
FeatureTarget: 7-Fluoro-4-(piperazin-1-yl)quinoline Alt 1: 7-Chloro-4-(piperazin-1-yl)quinoline Alt 2: 6-Fluoro Isomer (Regio-impurity)
Monoisotopic Mass

232.1250 Da 248.0955 Da232.1250 Da (Identical)
Isotope Pattern Single dominant peak (F is monoisotopic)3:1 ratio (M : M+2) due to

Single dominant peak
Key Fragment 1 (Quinoline Core) m/z ~146 (7-Fluoroquinolin-4-yl cation)m/z ~162/164 (7-Chloroquinolin-4-yl cation)m/z ~146 (6-Fluoroquinolin-4-yl cation)
Key Fragment 2 (Piperazine Loss) Loss of 86 Da (neutral piperazine)Loss of 86 DaLoss of 86 Da
Differentiation Factor N/A Isotope Pattern is the definitive check.[1][2]Retention Time & MS/MS : 6-F isomer often elutes slightly earlier on C18; 7-F is more retained due to lower dipole moment.
Ionization Efficiency (ESI+) High (Basic Piperazine N)HighHigh

Deep Dive: Fragmentation Mechanics & Causality

Understanding why the molecule fragments is crucial for validating the spectrum. The fragmentation of 7-FPQ is driven by charge localization on the piperazine nitrogen and the stability of the aromatic quinoline core.

The Fragmentation Pathway
  • Precursor Ion (

    
     232):  The molecule protonates readily on the secondary amine of the piperazine ring (
    
    
    
    nitrogen is more basic than quinoline
    
    
    nitrogen).
  • Piperazine Ring Cleavage (Retro-Diels-Alder-like): The piperazine ring is the most fragile component. High collision energy (CE) causes ring opening, typically losing ethylene fragments (

    
    , -28 Da) or imine fragments.
    
  • Heterolytic Cleavage (The "Core" Ion): The bond between the quinoline C4 and the piperazine N1 cleaves.

    • Result: A stable 7-fluoroquinolin-4-yl cation (

      
       146) .
      
    • Significance: This peak confirms the "Head" (Quinoline) and "Tail" (Piperazine) structure. If this peak shifts (e.g., to 146 for F, 162 for Cl, 128 for H), you instantly identify the substituent at position 7.

The Fluorine Signature

Unlike Chlorine or Bromine, Fluorine (


) does not have a heavy isotope.
  • Observation: You will see a "clean" peak at

    
     232.12.
    
  • Validation: If you observe an M+2 peak at ~33% intensity, your sample is contaminated with the Chloro-analog (incomplete substitution or wrong starting material).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : the presence of specific fragments at specific collision energies confirms the structure without needing an external reference standard.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.[2]

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    ).
    
  • Salt Dissociation: The HCl salt dissociates instantly in solution. You are detecting the free base cation

    
    .
    
LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. (7-FPQ is moderately polar; expect elution ~2.5 - 3.0 min).

  • Ionization: ESI Positive Mode (ESI+).[3][4]

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100-135 V (Higher voltage helps decluster, but too high induces in-source fragmentation).

MS/MS Acquisition Parameters (Q-TOF / Triple Quad)
  • Scan Range: 50 – 500

    
    .
    
  • Collision Energy (CE) Ramp:

    • 10 eV: Preserves Parent Ion (

      
       232).
      
    • 25 eV: Induces Piperazine ring cleavage (diagnostic fragments).[2][3][5]

    • 40 eV: Strips side chains, leaving Quinoline core (

      
       146).
      

Visualization: Structural Logic & Workflow

The following diagram illustrates the decision tree and fragmentation logic used to validate 7-FPQ against its analogs.

G Sample Unknown Sample (Piperazinyl-Quinoline) ESI ESI+ Ionization ([M+H]+ Generation) Sample->ESI MassCheck Precursor Mass Check ESI->MassCheck IsoCheck Isotope Pattern Analysis MassCheck->IsoCheck m/z 232 Cl_Analog ID: 7-Chloro Analog (m/z 248, 3:1 Isotope) MassCheck->Cl_Analog m/z 248 H_Analog ID: Non-Halogenated (m/z 214) MassCheck->H_Analog m/z 214 IsoCheck->Cl_Analog M+2 present (Contamination) F_Candidate Candidate: 7-Fluoro (m/z 232, No Isotope) IsoCheck->F_Candidate Monoisotopic Frag MS/MS Fragmentation (CE 20-40 eV) F_Candidate->Frag CoreIon Core Ion Detection (Quinoline Moiety) Frag->CoreIon Valid_7F CONFIRMED: 7-FPQ (Core m/z 146) CoreIon->Valid_7F m/z 146 Valid_6F Ambiguous: 6-Fluoro Isomer (Core m/z 146) CoreIon->Valid_6F m/z 146 RT_Check Retention Time / NMR Differentiation Valid_7F->RT_Check Final Validation Valid_6F->RT_Check

Figure 1: Analytical decision tree for validating 7-Fluoro-4-(piperazin-1-yl)quinoline, distinguishing it from chloro-analogs and regioisomers via MS/MS logic.

References

  • Pelit Azaoğlu, S. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI Molbank. (Provides the crystallographic and structural baseline for the 7-Chloro analog).

  • Tang, Q., et al. (2011).[6] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis. (Establishes the fragmentation rules for the piperazine ring in fluoroquinolone scaffolds).

  • U.S. EPA CompTox Chemicals Dashboard. (2025). 7-Chloro-4-(piperazin-1-yl)quinoline Data Sheet. (Authoritative source for physicochemical properties of the chlorinated analog).

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (Detailed mechanisms of piperazine ring cleavage).

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 7-Fluoro-4-(piperazin-1-yl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Fluoro-4-(piperazin-1-yl)quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for both antimicrobial and antineoplastic agents.[1][2] Unlike classic fluoroquinolones (e.g., Ciprofloxacin) which require a 3-carboxylic acid group for DNA gyrase inhibition, this specific 3-unsubstituted core acts through distinct mechanisms, including kinase inhibition (VEGFR-2/EGFR) in oncology and efflux pump modulation in multidrug-resistant (MDR) bacteria.[1][2]

This guide objectively compares the performance of this scaffold against standard therapeutic agents, providing experimental protocols and mechanistic insights for lead optimization.[2]

Part 1: The Scaffold Architecture (SAR Analysis)

The biological efficacy of this molecule hinges on two critical substitution points on the quinoline ring: the C7-Fluorine and the C4-Piperazine .

Structural Determinants
PositionFunctional MoietyBiological Impact
C7 Fluorine (-F) Metabolic Stability: Blocks oxidative metabolism at the C7 position.Lipophilicity: Increases cell membrane permeability (logP modulation).Binding: Enhances gyrase affinity in bacterial targets via van der Waals interactions.[1][2]
C4 Piperazine Ring Solubility: The secondary amine (pKa ~9.[2]8) improves aqueous solubility and bioavailability.Targeting: Acts as a hydrogen bond acceptor/donor in the ATP-binding pocket of kinases (e.g., VEGFR-2).Lysosomotropism: Promotes accumulation in acidic compartments (lysosomes/vacuoles), crucial for antimalarial activity.[1][2]
N1 Quinoline Nitrogen H-Bonding: Critical for "hinge binding" in kinase active sites.pKa Modulation: Influences the overall basicity of the molecule.
SAR Visualization

The following diagram illustrates the functional zones of the scaffold and the consequences of modification.

SAR_Map Core 7-Fluoro-4-(piperazin-1-yl)quinoline (Core Scaffold) C7_F Position 7: Fluorine Core->C7_F C4_Pip Position 4: Piperazine Core->C4_Pip Lipophilicity ↑ Lipophilicity ↑ Cell Penetration C7_F->Lipophilicity Metabolism Blocks P450 Oxidation C7_F->Metabolism N_Sub N-Substitution (Piperazine) C4_Pip->N_Sub Solubility ↑ Aqueous Solubility (Bioavailability) C4_Pip->Solubility Selectivity Determines Specificity: Benzyl -> Anticancer Alkyl -> Antibacterial N_Sub->Selectivity Lead Opt.

Figure 1: Functional mapping of the 7-Fluoro-4-(piperazin-1-yl)quinoline scaffold showing key sites for pharmacomodulation.

Part 2: Comparative Performance Data

The following data contrasts the 7-fluoro-4-piperazinylquinoline analogs against industry standards. Note that the unsubstituted core is often less potent than optimized derivatives (e.g., N-benzyl analogs).[1][2]

Anticancer Activity (IC50 in µM)

Target: Human Breast Cancer (MCF-7) and Prostate Cancer (PC3)[1][2][3]

CompoundSubstitution (Piperazine N4)MCF-7 (Breast) IC50PC3 (Prostate) IC50Mechanism Note
Scaffold Core -H (Unsubstituted)> 50 µM> 50 µMLow potency due to lack of hydrophobic interaction.[1][2]
Analog 4q 4-Bromobenzyl6.50 ± 0.2 µM 11.75 ± 0.5 µM VEGFR-2 Inhibition (IC50: 1.38 µM).[1][2][3]
Doxorubicin (Standard Control)6.77 ± 0.1 µM7.73 ± 0.2 µMDNA Intercalation/Topoisomerase II inhibition.[1][2][3]
Sorafenib (Standard Control)----VEGFR-2 Inhibition (IC50: 0.33 µM).[1][2][3]

Data Source: Derived from comparative studies on quinoline-kinase inhibitors [1, 5].[1]

Antimicrobial Activity (MIC in µg/mL)

Target: Gram-Negative (E. coli) and Gram-Positive (S. aureus)[1][2]

CompoundClassE. coli MICS. aureus MICResistance Profile
Scaffold Analog Hybrid (Benzimidazole)3.9 µg/mL7.8 µg/mLActive against MRSA strains.[1][2]
Ciprofloxacin Fluoroquinolone0.015 µg/mL0.12 µg/mLHigh resistance in clinical isolates.[2]
Chloroquine 4-Aminoquinoline> 64 µg/mL> 64 µg/mLIneffective as antibacterial; antimalarial only.[1][2]

Insight: While less potent than Ciprofloxacin against sensitive strains, 7-fluoro-4-piperazinyl analogs often retain activity against resistant strains where Ciprofloxacin fails, due to different binding modes that bypass mutated gyrase pockets [2, 4].[1]

Part 3: Mechanistic Pathways[1][2]

Unlike Ciprofloxacin, which relies on the 3-COOH group to bridge Mg2+ ions in the DNA-Gyrase complex, the 3-unsubstituted 7-fluoro-4-piperazinylquinoline operates via ATP-competitive inhibition (Kinases) or Intercalation/Efflux Blockade (Bacteria).[1][2]

Mechanism cluster_bacteria Antibacterial Pathway cluster_cancer Anticancer Pathway Agent 7-Fluoro-4-(piperazin-1-yl)quinoline Target_B Efflux Pump (NorA/MepA) Agent->Target_B Inhibits Target_C VEGFR-2 / EGFR Kinase Agent->Target_C Targets Effect_B Intracellular Accumulation (Reversal of MDR) Target_B->Effect_B Binding ATP Pocket Binding (Hinge Region) Target_C->Binding Effect_C Apoptosis & Angiogenesis Inhibition Binding->Effect_C

Figure 2: Dual mechanistic pathways. In bacteria, it acts as an efflux pump inhibitor; in cancer, it functions as a kinase inhibitor.[2]

Part 4: Experimental Protocols

Synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to install the piperazine ring.[1][2] This method is self-validating via TLC monitoring of the disappearance of the starting chloride.

Reagents:

  • 4-Chloro-7-fluoroquinoline (1.0 eq)[1][2]

  • Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-substitution.[1][2]

  • K₂CO₃ (2.0 eq) - HCl scavenger.[1][2]

  • Solvent: 2-Propanol or NMP (N-methyl-2-pyrrolidone).[1][2]

Workflow:

  • Charge: Dissolve 4-chloro-7-fluoroquinoline (10 mmol) in 2-Propanol (20 mL).

  • Add: Add Piperazine (50 mmol) and K₂CO₃ (20 mmol).

  • Reflux: Heat to reflux (82°C) for 6–8 hours.

    • Validation: Monitor via TLC (9:1 DCM:MeOH).[1][2] Product is more polar (lower Rf) than starting material.[1][2]

  • Workup: Evaporate solvent. Resuspend residue in water (50 mL).[1][2] Extract with DCM (3 x 30 mL).

  • Purification: Recrystallize from Ethanol/Ether.

    • Expected Yield: 75–85%.[2]

    • Characterization: ¹H NMR (DMSO-d₆) should show piperazine multiplet at δ 2.9–3.1 ppm.[1][2]

Synthesis Start 4-Chloro-7-fluoroquinoline Reagents + Piperazine (5 eq) + K2CO3 in i-PrOH Start->Reagents Process Reflux (8h, 82°C) Reagents->Process Workup Aq. Extraction (DCM) Recrystallization Process->Workup Product 7-Fluoro-4-(piperazin-1-yl)quinoline Workup->Product

Figure 3: Synthetic workflow for the SNAr generation of the core scaffold.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure DMSO < 0.1%.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Abdel-Aziz, A. A., et al. (2015).[1][2] "Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mao, Z., et al. (2022).[1][2] "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies." RSC Advances.

  • Gowda, N. R., et al. (2020).[1][2] "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties." Royal Society Open Science.[2]

  • Verma, S., et al. (2023).[1][2] "Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties."[1][4] Molecules.

  • El-Ganiny, A. M., et al. (2017).[1][2] "Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors." ChemistrySelect.

Sources

Elemental analysis standards for 7-Fluoro-4-(piperazin-1-yl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) standards and validation methodologies for 7-Fluoro-4-(piperazin-1-yl)quinoline HCl . This compound acts as a critical intermediate scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin) and serves as a reference marker for impurity profiling in pharmaceutical development.

A Comparative Guide to Purity Validation & Methodology

Executive Summary & Compound Profile

In the development of fluoroquinolone antibiotics, 7-Fluoro-4-(piperazin-1-yl)quinoline HCl (hereafter 7-FPQ-HCl ) is a high-value intermediate. Its purity validation is notoriously difficult due to two factors:

  • The "Fluorine Effect": High fluorine content interferes with standard combustion analysis (CHN), often damaging quartz combustion tubes or forming stable tetrafluoromethane (

    
    ), leading to low carbon recovery.
    
  • Hygroscopic HCl Salt: The piperazine moiety facilitates the formation of non-stoichiometric hydrates, causing significant drift in elemental composition results.

This guide compares the Standard Combustion Method (CHN) against superior alternatives like Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS) , establishing a robust protocol for certifying 7-FPQ-HCl as a Reference Standard (RS).

Compound Specifications
  • IUPAC Name: 7-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride

  • Molecular Formula (Free Base):

    
    
    
  • Target Salt Form: Monohydrochloride (

    
    ) or Dihydrochloride (
    
    
    
    )
  • Critical Impurity Risks: Des-fluoro analogs, piperazine ring oxidation products.

Theoretical Composition Standards

Before selecting an analytical method, researchers must establish the Theoretical Grid . Because 7-FPQ-HCl is hygroscopic, EA results rarely match the anhydrous theoreticals. The table below provides the standard reference values for the most common solvates encountered during synthesis.

Table 1: Theoretical Elemental Composition (% w/w)

FormFormulaC %H %N %F %Cl %
Anhydrous Mono-HCl

58.32 5.65 15.70 7.10 13.24
Monohydrate Mono-HCl

54.646.0014.716.6512.41
Anhydrous Di-HCl

51.335.3013.816.2523.31
Hemihydrate Di-HCl

49.865.4713.426.0722.64

Critical Insight: A deviation of


 in Carbon is the standard rejection limit. However, for 7-FPQ-HCl, a Carbon deficit often indicates incomplete combustion due to C-F bond stability, not necessarily impurity.

Comparative Analysis of Validation Methods

This section objectively compares the three primary methodologies for validating the elemental composition of 7-FPQ-HCl.

Method A: Automated CHN Combustion (The "Old Standard")
  • Mechanism: Sample is burned at ~950°C; gases (

    
    ) are separated by GC.
    
  • Performance on 7-FPQ-HCl:

    • Pros: Rapid, low cost, industry standard for Certificate of Analysis (CoA).

    • Cons: High Failure Rate. The C-F bond is extremely stable. Without combustion aids (e.g.,

      
       or 
      
      
      
      ), incomplete combustion occurs, yielding low Carbon values. Fluorine gas attacks silica tubes, causing instrument drift.
    • Verdict: Recommended only for routine screening, not for primary reference standard characterization.

Method B: Combustion Ion Chromatography (CIC) (The "Gold Standard")
  • Mechanism: Sample is pyrolyzed in an argon/oxygen stream; gases are absorbed in a solution and analyzed via Ion Chromatography.

  • Performance on 7-FPQ-HCl:

    • Pros: Simultaneously quantifies Total Fluorine and Total Chlorine with high precision (<1% RSD). Eliminates the "matrix effect" of the quinoline ring.

    • Cons: Requires specialized hardware; lower throughput than CHN.

    • Verdict: The mandatory method for quantifying the F/Cl ratio to confirm the salt stoichiometry (Mono vs. Di-HCl).

Method C: HRMS + qNMR (The "Modern Alternative")
  • Mechanism: Orbitrap or Q-TOF Mass Spectrometry for exact mass, coupled with quantitative NMR (qNMR) for purity.

  • Performance on 7-FPQ-HCl:

    • Pros: Absolute structural specificity. Distinguishes between 7-fluoro and 6-fluoro isomers (which EA cannot do).

    • Cons: Does not provide bulk purity % by mass directly; qNMR requires an internal standard (e.g., Maleic acid).

    • Verdict: Complementary. Must be used to validate the "Identity" before EA validates the "Purity".

Strategic Validation Workflow

The following diagram outlines the logical decision tree for validating 7-FPQ-HCl, integrating the methods described above.

ValidationWorkflow Start Crude 7-FPQ-HCl Isolated Drying Step 1: Vacuum Drying (40°C, P2O5, 24h) Start->Drying HPLC Step 2: HPLC Purity Check (>98% Area) Drying->HPLC Decision1 Pass HPLC? HPLC->Decision1 Recryst Recrystallize (EtOH/HCl) Decision1->Recryst No HRMS Step 3: Identity Confirmation (HRMS/NMR) Decision1->HRMS Yes Recryst->Drying EA_Choice Step 4: Elemental Analysis Selection HRMS->EA_Choice Method_CHN Method A: Standard CHN (+ V2O5 additive) EA_Choice->Method_CHN Routine Method_CIC Method B: Combustion IC (For F & Cl) EA_Choice->Method_CIC Validation (Recommended) Compare Compare Experimental vs. Theoretical Grid Method_CHN->Compare Method_CIC->Compare Result_Pass PASS: Deviation < 0.4% Release as Reference Standard Compare->Result_Pass Result_Fail FAIL: Calc Hydrate/Solvate Re-calculate Theoreticals Compare->Result_Fail Result_Fail->Compare Adjust for H2O

Caption: Integrated workflow for validating fluoroquinolone intermediates. Note the parallel use of CHN and CIC for robust characterization.

Detailed Experimental Protocol: Combustion IC (CIC)

This protocol is the "Alternative" standard recommended for 7-FPQ-HCl to overcome the limitations of traditional CHN analysis.

Objective

Quantify Fluorine and Chlorine content to determine the exact salt form (Mono-HCl vs Di-HCl) and verify the integrity of the C-F bond.

Materials
  • Instrument: Mitsubishi Chemical Analytech AQF-2100H or Thermo Fisher combustion IC system.

  • Absorber Solution: 10 mM

    
     (to reduce 
    
    
    
    to
    
    
    ) in ultrapure water.
  • Internal Standard: Phosphate (

    
    ).
    
Step-by-Step Procedure
  • Sample Preparation:

    • Dry 7-FPQ-HCl at 40°C under vacuum over

      
       for 24 hours.
      
    • Weigh exactly 2.0–5.0 mg of sample into a ceramic boat. Note: Do not use tin capsules if high Fluorine is expected to react with the tin.

  • Combustion:

    • Introduce sample into the furnace at 1000°C under Argon/Oxygen flow (200/400 mL/min).

    • Ensure Pyrohydrolysis water flow is active (0.5 mL/min) to facilitate F conversion to HF.

  • Absorption:

    • Combustion gases are bubbled into the absorption tube containing 10 mL of absorber solution.

  • IC Analysis:

    • Inject 20 µL of the absorption solution into the Ion Chromatograph (Anion Exchange Column, e.g., Dionex IonPac AS19).

    • Eluent: KOH gradient (10 mM to 45 mM).

  • Calculation:

    • Calculate %F and %Cl using a 5-point calibration curve (0.5 ppm – 10 ppm).

    • Self-Validation Check: The molar ratio of Cl/F should be exactly 1.0 (for Mono-HCl) or 2.0 (for Di-HCl). Any deviation indicates loss of HCl or defluorination.

References

  • Thermo Fisher Scientific. "Determination of Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrolytic Combustion Followed by Ion Chromatography." Application Note 72346.

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2022.

  • National Institutes of Health (NIH). "Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review." Molecules, 2023.[1][2][3]

  • ECHA (European Chemicals Agency). "Registration Dossier: Quinolone Intermediates."

  • Quest Journals. "Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials." Journal of Research in Pharmaceutical Science, 2015.

Sources

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